Reactivity Comparison: Tosylate vs. Mesylate vs. Triflate Leaving Groups
The leaving group ability, a key determinant of reaction rate, is quantifiable by the pKa of the conjugate acid. 1,2-Bis(tosyloxy)ethane's tosylate group has a pKa of -0.43 [1], positioning its reactivity between the more stable but less reactive mesylate (pKa = -1.54) and the highly reactive but less stable and more costly triflate (pKa = -14) [2]. This intermediate reactivity provides an optimal balance for controlled, high-yielding nucleophilic substitutions.
| Evidence Dimension | Leaving Group Ability (Conjugate Acid pKa) |
|---|---|
| Target Compound Data | pKa = -0.43 (tosylate group) |
| Comparator Or Baseline | Ethylene glycol dimesylate (mesylate group, pKa = -1.54); Ethylene glycol ditriflate (triflate group, pKa = -14) |
| Quantified Difference | Tosylate is 12.9 pKa units more acidic than mesylate (better leaving group) and 13.57 pKa units less acidic than triflate (more stable) |
| Conditions | Aqueous solution, standard pKa measurement |
Why This Matters
This intermediate reactivity allows for efficient radiofluorination under mild conditions (e.g., 105°C, 12 min) without the exothermic hazards or cost associated with triflates, leading to more robust and scalable synthetic protocols.
- [1] Klán, P., et al. (2000). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. *Chemical Reviews*, Supporting Information. (Referenced in PMC table). View Source
- [2] Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. *Canadian Journal of Chemistry*, 56(17), 2342-2354. View Source
